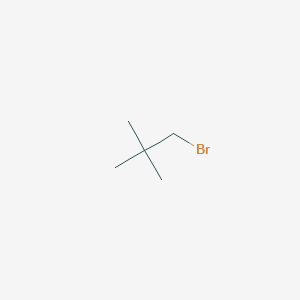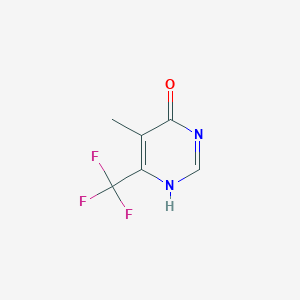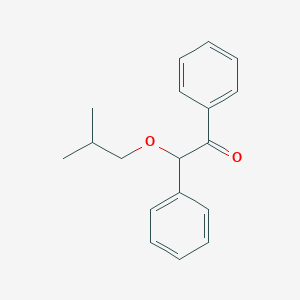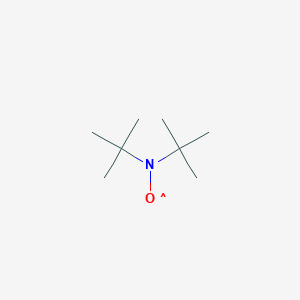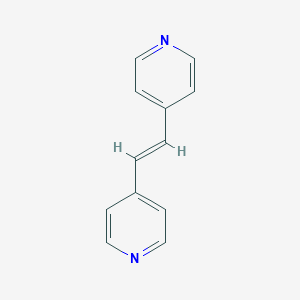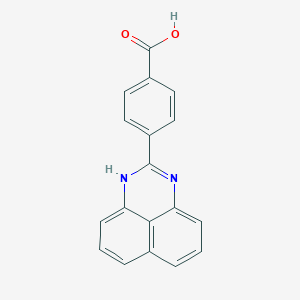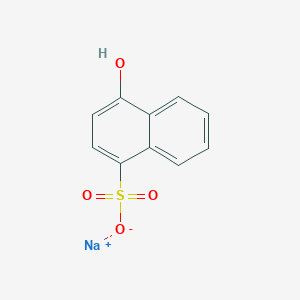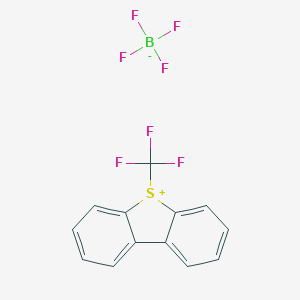
S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate
Übersicht
Beschreibung
S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate, also known as Umemoto reagent, is a chemical compound with the empirical formula C13H8BF7S . It is used as a reagent for trifluoromethylation of nucleophilic organic compounds . It has been used in the trifluoromethylation of aryl boronic acids and ortho-trifluoromethylation of arenes .
Molecular Structure Analysis
The molecular weight of S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is 340.07 g/mol . The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis
S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is used as a reagent for trifluoromethylation of nucleophilic organic compounds . It has been used in the trifluoromethylation of aryl boronic acids and ortho-trifluoromethylation of arenes . It has also been used in the photoredox-catalyzed trifluoromethylation of electron-rich alkene .Physical And Chemical Properties Analysis
S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is a white crystalline solid . It is soluble in DMSO, DMF, MeCN, CH2Cl2, CHCl3, and partly soluble in THF. It is insoluble in PhMe, Et2O, and decomposes in MeOH . The melting point is 171-172°C .Wissenschaftliche Forschungsanwendungen
Pd (II)-Catalyzed Trifluoromethylation
This compound is used in Pd (II)-catalyzed trifluoromethylation . This process involves the addition of a trifluoromethyl group to a molecule, which can significantly alter the molecule’s properties, such as its reactivity, stability, and polarity.
Copper-Catalyzed Trifluoromethylation
It is also used in copper-catalyzed trifluoromethylation of aryl boronic acids . In this reaction, a trifluoromethyl group is added to an aryl boronic acid in the presence of a copper catalyst.
Pd-Catalyzed Electrophilic Ortho-Trifluoromethylation of Arenes
Another application of this compound is in Pd-catalyzed electrophilic ortho-trifluoromethylation of arenes . This reaction involves the addition of a trifluoromethyl group to an arene at the ortho position, which can significantly alter the arene’s properties.
Stereoselective Preparation of Trifluoromethyl-Substituted Alkenes
This compound is used in the stereoselective preparation of trifluoromethyl-substituted alkenes . This process involves the addition of a trifluoromethyl group to an alkene in a way that controls the stereochemistry of the resulting product.
Trifluoromethyl-Bearing Quaternary Carbon Centers
It is also used in the creation of trifluoromethyl-bearing quaternary carbon centers by Pd-catalyzed intramolecular decarboxylative allylation of α-trifluoromethyl β-keto esters . This reaction involves the formation of a quaternary carbon center bearing a trifluoromethyl group.
Reagent for Trifluoromethylation of Nucleophilic Organic Compounds
This compound is a reagent for trifluoromethylation of nucleophilic organic compounds . This process involves the addition of a trifluoromethyl group to a nucleophilic organic compound, which can significantly alter the compound’s properties.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate are aryl, heteroaryl, and vinyl boronic acids . These compounds are often used in organic synthesis due to their ability to form carbon-carbon bonds .
Mode of Action
5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate interacts with its targets through a copper-catalyzed process for trifluoromethylation . This reaction is conducted under mild conditions and shows tolerance to moisture and a variety of functional groups .
Biochemical Pathways
The compound is used in the stereoselective preparation of trifluoromethyl-substituted alkenes via copper-catalyzed trifluoromethylation of terminal alkenes . This process leads to the formation of trifluoromethyl-bearing quaternary carbon centers by Pd-catalyzed intramolecular decarboxylative allylation of α-trifluoromethyl β-keto esters .
Pharmacokinetics
The compound’s molecular weight of 34007 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the compound’s action is the formation of trifluoromethyl-substituted alkenes . These compounds have a wide range of applications in pharmaceuticals and agrochemicals due to the unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity.
Action Environment
The action of 5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate is influenced by environmental factors such as temperature and moisture. The compound is stable under normal storage conditions . The reaction it catalyzes is sensitive to moisture , suggesting that it should be handled under dry conditions to maintain its efficacy.
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)dibenzothiophen-5-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3S.BF4/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)5/h1-8H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVISWLINKWMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BF7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380541 | |
| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate | |
CAS RN |
131880-16-5 | |
| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(TRIFLUOROMETHYL)-5H-DIBENZO[B,D]THIOPHEN-5-IUM TETRAFLUOROBORATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate a valuable reagent in organic synthesis?
A1: S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate serves as a powerful electrophilic trifluoromethylating agent. [] This means it can introduce a trifluoromethyl (CF3) group to electron-rich molecules. The CF3 group is highly desirable in pharmaceuticals and agrochemicals due to its unique properties, including enhanced metabolic stability and lipophilicity.
Q2: Can you provide specific examples of reactions where S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate has proven effective?
A2: Certainly! One notable example is its use in the enantioselective electrophilic trifluoromethylation of β-keto esters. [] This reaction, facilitated by chiral nonracemic guanidines, offers a pathway to synthesize chiral molecules containing the trifluoromethyl group, which are highly valuable building blocks for various applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



